4'-Chloro-3-(2,3-dimethylphenyl)propiophenone
Overview
Description
4’-Chloro-3-(2,3-dimethylphenyl)propiophenone is an organic compound with the molecular formula C17H17ClO. It is a derivative of propiophenone, characterized by the presence of a chloro group at the 4’ position and two methyl groups at the 2 and 3 positions of the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-3-(2,3-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Starting Materials: 4-Chlorobenzoyl chloride and 2,3-dimethylbenzene.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Anhydrous dichloromethane (CH2Cl2).
Reaction Conditions: The reaction mixture is stirred at a low temperature (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of 4’-Chloro-3-(2,3-dimethylphenyl)propiophenone can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-3-(2,3-dimethylphenyl)propiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.
Major Products Formed
Oxidation: 4’-Chloro-3-(2,3-dimethylphenyl)benzoic acid.
Reduction: 4’-Chloro-3-(2,3-dimethylphenyl)propanol.
Substitution: 4’-Amino-3-(2,3-dimethylphenyl)propiophenone or 4’-Thio-3-(2,3-dimethylphenyl)propiophenone.
Scientific Research Applications
4’-Chloro-3-(2,3-dimethylphenyl)propiophenone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4’-Chloro-3-(2,3-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4’-Chloro-3-(2,4-dimethylphenyl)propiophenone
- 4’-Chloro-3-(3,4-dimethylphenyl)propiophenone
- 4’-Chloro-3-(2,5-dimethylphenyl)propiophenone
Uniqueness
4’-Chloro-3-(2,3-dimethylphenyl)propiophenone is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring. This unique structure can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO/c1-12-4-3-5-14(13(12)2)8-11-17(19)15-6-9-16(18)10-7-15/h3-7,9-10H,8,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URDSAXPKIAGMGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2=CC=C(C=C2)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644628 | |
Record name | 1-(4-Chlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-44-3 | |
Record name | 1-Propanone, 1-(4-chlorophenyl)-3-(2,3-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898769-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Chlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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